Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548836
InChI: InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1
SMILES: [B-](C1=CN=C(S1)OC)(F)(F)F.[K+]
Molecular Formula: C4H4BF3KNOS
Molecular Weight: 221.06 g/mol

Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide

CAS No.:

Cat. No.: VC13548836

Molecular Formula: C4H4BF3KNOS

Molecular Weight: 221.06 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide -

Specification

Molecular Formula C4H4BF3KNOS
Molecular Weight 221.06 g/mol
IUPAC Name potassium;trifluoro-(2-methoxy-1,3-thiazol-5-yl)boranuide
Standard InChI InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1
Standard InChI Key KWSRIZYMCPXFBJ-UHFFFAOYSA-N
SMILES [B-](C1=CN=C(S1)OC)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CN=C(S1)OC)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central boron atom coordinated to three fluorine atoms and a 2-methoxy-1,3-thiazol-5-yl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted with a methoxy group at the 2-position, which modulates electronic density and steric effects. The trifluoroborate anion (BF3\text{BF}_3^-) enhances stability compared to boronic acids, reducing protodeboronation and enabling storage under ambient conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2221991-22-4
Molecular FormulaC4H4BF3KNOS\text{C}_4\text{H}_4\text{BF}_3\text{KNOS}
Molecular Weight221.06 g/mol
Purity≥95%

Electronic and Steric Effects

The methoxy group on the thiazole ring donates electron density via resonance, activating the ring toward electrophilic substitution. Conversely, the trifluoroborate group withdraws electron density, creating a polarized boron center primed for nucleophilic attack. This duality enables selective reactivity in cross-coupling reactions, where the boron-thiazole bond remains intact while the trifluoroborate participates in transmetalation.

Synthesis and Scalability

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Reaction of 2-Methoxy-1,3-Thiazole with Potassium Chloromethyltrifluoroborate:
    2-Methoxy-1,3-thiazole+K[BF3CH2Cl]BasePotassium Trifluoro(2-Methoxy-1,3-Thiazol-5-YL)Boranuide\text{2-Methoxy-1,3-thiazole} + \text{K}[ \text{BF}_3\text{CH}_2\text{Cl} ] \xrightarrow{\text{Base}} \text{Potassium Trifluoro(2-Methoxy-1,3-Thiazol-5-YL)Boranuide}
    Potassium hexamethyldisilazide (KHMDS) is employed as a base to deprotonate the thiazole, facilitating nucleophilic substitution at the chloromethyl group.

  • Workup and Purification:
    The crude product is isolated via aqueous extraction and recrystallized from ethanol to achieve ≥95% purity .

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis due to precise temperature control and reduced byproduct formation. This method minimizes batch-to-batch variability and enhances yield (>80%) compared to traditional batch reactors.

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound’s trifluoroborate group participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, in the presence of palladium catalysts (e.g., Pd(PPh₃)₄), it reacts with bromopyridines to yield biaryl derivatives :
Ar-Br+K[BF3-Thiazole]Pd0Ar-Thiazole+KBF3\text{Ar-Br} + \text{K}[ \text{BF}_3\text{-Thiazole} ] \xrightarrow{\text{Pd}^0} \text{Ar-Thiazole} + \text{KBF}_3
The thiazole moiety remains inert during coupling, enabling selective functionalization of complex substrates.

Stability Under Reactive Conditions

Unlike boronic acids, the trifluoroborate group resists hydrolysis in protic solvents, allowing reactions in aqueous media. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for high-temperature applications.

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

The compound serves as a building block for heterocyclic drug candidates. For instance, its incorporation into pyrido[2,3-b]pyrazine derivatives (as seen in Patent US11180503B2) enhances binding affinity to neurological targets . The thiazole ring’s rigidity improves pharmacokinetic properties by reducing metabolic degradation .

Catalysis and Materials Science

In asymmetric catalysis, the chiral thiazole-boronate complex facilitates enantioselective alkylations, achieving enantiomeric excess (ee) >99% in some cases . Additionally, its boron-thiazole framework is being explored for organic semiconductor applications due to high electron mobility.

Comparative Analysis with Related Trifluoroborates

Table 2: Reactivity Comparison

CompoundStability in H₂OCoupling Efficiency (%)
Potassium Trifluoro(Thiazol)BoranuideHigh85–90
Potassium VinyltrifluoroborateModerate70–75
Potassium PhenyltrifluoroborateHigh80–85

The thiazole derivative’s superior stability and efficiency stem from its electron-deficient boron center and steric shielding by the methoxy group.

Future Research Directions

  • Exploration of Photocatalytic Applications: The compound’s absorption in the UV range (λₘₐₓ ≈ 270 nm) suggests potential in light-driven reactions.

  • Development of Chiral Variants: Introducing chirality to the thiazole ring could enable asymmetric synthesis of bioactive molecules .

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